Propylenediphosphonic acid

Description

Contextualization within Organophosphorus Compounds Research

Organophosphorus compounds, characterized by the presence of a carbon-phosphorus bond, represent a vast and diverse class of chemicals with profound impacts on science and industry. nih.govacs.org Their study, known as organophosphorus chemistry, encompasses the synthesis, properties, and applications of these molecules. acs.org Historically, research in this area has led to the development of compounds with a wide array of uses, from pesticides and chemical warfare agents to pharmaceuticals and flame retardants. nih.govprepchem.com In modern research, the focus has expanded to include their application in organic synthesis, materials science, and medicinal chemistry. prepchem.com For instance, phosphonates are utilized as reagents in alkene synthesis, and phosphines serve as crucial ligands in metal-catalyzed reactions. prepchem.com The versatility of the phosphorus atom, which can exist in various oxidation states, allows for the creation of a multitude of compounds with unique properties. acs.org

Significance of Vicinal and Geminal Diphosphonic Acids in Scholarly Investigations

Within the broader category of organophosphorus compounds, diphosphonic acids, which contain two phosphonic acid groups, are of particular importance. These can be broadly classified based on the relative positions of the phosphonic acid groups on the carbon backbone. Geminal diphosphonic acids have both phosphonic acid groups attached to the same carbon atom (a 1,1-relationship). A prime example is 1-hydroxyethane-1,1-diphosphonic acid (HEDP). prepchem.com In contrast, vicinal diphosphonic acids have their phosphonic acid groups on adjacent carbon atoms (a 1,2-relationship). nih.gov

The arrangement of these phosphonic acid groups significantly influences the molecule's properties and applications. Geminal diphosphonates, often referred to as bisphosphonates, are well-known for their strong chelating abilities with metal ions, particularly calcium. prepchem.com This property has led to extensive research into their role in inhibiting bone resorption and their application in treating bone-related diseases. nih.govismni.org Vicinal diphosphonic acids also exhibit strong binding to metal ions and have been investigated for their use in creating coordination polymers and metal-organic frameworks (MOFs). acs.org

Propylenediphosphonic acid serves as an excellent case study for understanding the nuances between different types of diphosphonic acids, as it can exist in several isomeric forms, including both geminal and vicinal structures:

Propane-1,1-diphosphonic acid (geminal)

Propane-2,2-diphosphonic acid (geminal)

Propane-1,2-diphosphonic acid (vicinal)

Propane-1,3-diphosphonic acid

The distinct spatial arrangement of the phosphonic acid groups in these isomers leads to differences in their chemical reactivity, physical properties, and suitability for various research applications.

Historical Development of this compound Research Avenues

The history of diphosphonic acids, or bisphosphonates as they are often called, dates back to the late 19th century. nih.govismni.org One of the first geminal bisphosphonates was synthesized in 1897. ismni.org However, their potential for various applications was not explored until much later. In the mid-20th century, these compounds were investigated for their ability to act as complexing agents for calcium and were used in applications such as detergents. ismni.org

The key discovery that propelled them into the forefront of research was the recognition of their affinity for hydroxyapatite, the primary mineral component of bone. nih.govismni.org This led to investigations into their effects on bone metabolism. nih.gov While much of the historical research has focused on geminal diphosphonates due to their biological activities, interest in other isomers, such as those of this compound, has grown with the advancement of materials science and coordination chemistry. For example, research into the use of 1,3-propylenediphosphonic acid for creating lanthanide-based organodiphosphonates with three-dimensional networks emerged in the late 1990s. acs.orgnih.govmpg.deresearchgate.net More recent research has explored the potential of 1,3-propylenediphosphonic acid in proton-conducting materials for applications like fuel cells. rsc.org The synthesis of various substituted propylenediphosphonic acids for use in dental materials is also a more contemporary area of investigation.

Properties and Spectroscopic Data of this compound Isomers

The different isomers of this compound possess distinct physical and chemical properties. The following tables provide a summary of available data.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Compound Name | Isomer Type | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| Propane-1,3-diphosphonic acid | - | C₃H₁₀O₆P₂ | 204.06 nih.gov |

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are crucial for the characterization of organophosphorus compounds. ³¹P NMR is especially informative for distinguishing between different phosphorus environments.

Table 2: Spectroscopic Data of this compound Derivatives

| Compound | Spectroscopic Method | Observed Chemical Shifts (δ) / Signals |

|---|---|---|

| 2-Methacryloyloxymethyl-1,3-propylidenediphosphonic acid | ³¹P NMR (in D₂O) | 29.9 ppm |

The data is for derivatives of propane-1,3-diphosphonic acid and illustrates the application of ³¹P NMR in characterizing such molecules.

Detailed Research Findings

Synthesis and Application in Metal-Organic Frameworks

A notable area of research involving this compound is its use as a building block for metal-organic frameworks (MOFs). Specifically, 1,3-propylenediphosphonic acid has been used in the hydrothermal synthesis of a series of lanthanide and yttrium organodiphosphonates. acs.orgnih.govmpg.deresearchgate.net These three-dimensional network structures are prepared by reacting 1,3-propylenediphosphonic acid with metal chlorides under hydrothermal conditions, typically at 210°C for several days. acs.orgnih.govmpg.deresearchgate.net The resulting materials exhibit layered structures with the organic propylene (B89431) groups linking inorganic metal-phosphorus-oxygen sheets. acs.orgnih.govmpg.deresearchgate.net The ability to form such organized structures highlights the utility of the diphosphonic acid linker in crystal engineering and the development of new materials with potential applications in areas such as catalysis and separation.

Proton Conductivity in Advanced Materials

Research has also explored the potential of this compound in the development of proton-conducting materials. A study on anhydrous 1,3-propylenediphosphonic acid demonstrated a significant increase in proton conductivity with temperature, reaching 50 mS/cm at 200°C. rsc.org This is in contrast to materials like Nafion®, whose conductivity decreases at temperatures above 80°C. rsc.org This finding suggests that phosphonic acid-based materials, including this compound, could be valuable components in the development of high-temperature proton exchange membranes for fuel cells.

Derivatives for Dental Applications

The synthesis of polymerizable derivatives of 1,3-propylidenediphosphonic acid has been investigated for their potential use in dental adhesives. In one study, various 2-substituted-1,3-propylidenediphosphonic acids, including methacrylate (B99206) and N-alkyl-acrylamide derivatives, were synthesized and characterized. These monomers were shown to efficiently copolymerize and were formulated into self-etching enamel-dentin adhesives. The resulting materials demonstrated promising shear bond strengths to both dentin and enamel, indicating their potential for creating durable bonds between dental hard tissues and restorative materials.

Structure

3D Structure

Properties

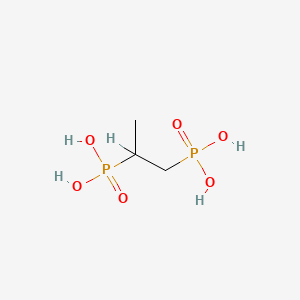

IUPAC Name |

1-phosphonopropan-2-ylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10O6P2/c1-3(11(7,8)9)2-10(4,5)6/h3H,2H2,1H3,(H2,4,5,6)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQCAOQMXPROIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CP(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30621646 | |

| Record name | Propane-1,2-diylbis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4671-82-3, 4672-40-6 | |

| Record name | Propane-1,2-diylbis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPYLENEDIPHOSPHONIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Derivatization Strategies for Propylenediphosphonic Acid

Direct Synthesis Approaches to Propylenediphosphonic Acid

The synthesis of this compound can be achieved through several direct methods, each offering distinct advantages in terms of reaction conditions and precursor availability.

Hydrolysis of Phosphonate (B1237965) Precursors

A primary and widely employed method for the synthesis of phosphonic acids, including this compound, is the hydrolysis of their corresponding phosphonate esters. beilstein-journals.orgd-nb.info This transformation is a critical final step following the formation of the carbon-phosphorus backbone. The hydrolysis can be effectively carried out under acidic or basic conditions, or through milder procedures like the McKenna reaction. beilstein-journals.orgd-nb.infonih.gov

Acid-catalyzed hydrolysis typically involves heating the dialkyl propylenediphosphonate ester with a strong acid such as concentrated hydrochloric acid (HCl). beilstein-journals.orgd-nb.infochemguide.co.uk The reaction proceeds via protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the phosphorus atom, facilitating nucleophilic attack by water. youtube.comucalgary.ca This is followed by a series of proton transfers and ultimately leads to the cleavage of the ester bond to yield the phosphonic acid and the corresponding alcohol. youtube.comucalgary.ca Due to the reversible nature of this reaction, an excess of water is typically used to drive the equilibrium towards the formation of the carboxylic acid. chemguide.co.uklibretexts.org

Alkaline hydrolysis, or saponification, is another effective method, which involves heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH). ucalgary.calibretexts.org The reaction is initiated by the nucleophilic attack of a hydroxide ion on the phosphorus center of the phosphonate ester. ucalgary.ca This process is irreversible and generally leads to the formation of the sodium salt of the phosphonic acid, from which the free acid can be obtained by acidification. chemguide.co.uk

For substrates that are sensitive to harsh acidic or basic conditions, the McKenna procedure offers a milder alternative. nih.gov This two-step method involves the reaction of the dialkyl phosphonate with bromotrimethylsilane (B50905) (TMSBr), which leads to the formation of a bis(trimethylsilyl) phosphonate intermediate. nih.gov This intermediate is then readily hydrolyzed by treatment with an alcohol, such as methanol, to yield the final phosphonic acid. nih.gov

| Hydrolysis Method | Reagents | Key Features |

| Acid-Catalyzed | Concentrated HCl, H₂O, Heat | Reversible; requires excess water. chemguide.co.uklibretexts.org |

| Alkaline (Saponification) | NaOH, H₂O, Heat | Irreversible; forms the salt of the acid. chemguide.co.ukucalgary.ca |

| McKenna Procedure | 1. TMSBr 2. Methanol | Mild conditions; suitable for sensitive substrates. nih.gov |

Phosphorylation Reactions and C-P Bond Formation

The formation of the carbon-phosphorus (C-P) bond is the cornerstone of this compound synthesis. The Michaelis-Arbuzov reaction is a fundamental and extensively utilized method for creating this bond. jk-sci.comwikipedia.org This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.orgorganic-chemistry.org In the context of this compound synthesis, a suitable dihaloalkane, such as 1,3-dibromopropane, would be reacted with a trialkyl phosphite.

The mechanism of the Michaelis-Arbuzov reaction is initiated by the nucleophilic attack of the phosphorus atom of the trialkyl phosphite on the electrophilic carbon of the alkyl halide. wikipedia.org This SN2 reaction results in the formation of a phosphonium (B103445) salt intermediate. wikipedia.org In the subsequent step, the displaced halide anion acts as a nucleophile and attacks one of the alkyl groups of the phosphite ester, leading to the formation of the pentavalent phosphonate ester and an alkyl halide byproduct. wikipedia.org The reaction is typically driven to completion by heating, which facilitates the dealkylation step. wikipedia.org

The reactivity of the components in the Michaelis-Arbuzov reaction follows established trends. Primary alkyl halides are more reactive than secondary and tertiary ones, and the reactivity of the halide follows the order I > Br > Cl. jk-sci.com The choice of trialkyl phosphite can also influence the reaction rate, with electron-donating groups on the phosphite accelerating the reaction. jk-sci.com

Hydrothermal Synthesis Techniques for this compound

Hydrothermal synthesis is a powerful technique for the preparation of crystalline materials, and it has been successfully applied to generate metal-propylenediphosphonate frameworks. core.ac.uk In this method, this compound is reacted with a metal salt, typically a chloride, in water under elevated temperature and pressure.

For instance, a series of lanthanide and yttrium propylenediphosphonates have been synthesized hydrothermally by reacting this compound with the corresponding metal chlorides at 210°C for four days. core.ac.uk This approach has yielded three-dimensional network structures. core.ac.uk

| Metal | Reactants | Temperature (°C) | Time | Product |

| Lanthanides, Yttrium | This compound, Metal chlorides | 210 | 4 days | 3D Network Structures core.ac.uk |

Functionalization and Derivatization of this compound

The functionalization of this compound is key to modifying its properties and incorporating it into more complex structures. This is primarily achieved through reactions of its phosphonic acid groups.

Esterification and Amidation Strategies

Esterification: The phosphonic acid groups of this compound can be esterified to produce phosphonate esters. This is often a necessary step for purification or to modify the solubility and reactivity of the compound. Standard esterification methods, such as the Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst, can be employed. ucalgary.ca However, for more sensitive substrates, milder methods are preferred. The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a suitable alternative for converting sterically hindered and acid-labile substrates into their corresponding esters. google.com

Amidation: The formation of phosphonamides from this compound can be achieved through various amidation protocols. Direct condensation of the carboxylic acid with an amine is a common strategy, often facilitated by coupling reagents. organic-chemistry.organalis.com.my Boron-based catalysts have emerged as effective promoters for the direct amidation of carboxylic acids. ucl.ac.uk Alternatively, the phosphonic acid can be converted to a more reactive intermediate, such as a phosphonochloridate, which then readily reacts with an amine to form the amide bond. nih.gov The use of reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of additives can also facilitate the coupling of carboxylic acids and amines to form amides. analis.com.my

Incorporation into Complex Molecular Architectures

This compound serves as an excellent building block or "linker" for the construction of metal-organic frameworks (MOFs). wikipedia.orgnih.gov MOFs are porous crystalline materials composed of metal ions or clusters coordinated to organic ligands. wikipedia.org The diphosphonate groups of this compound can coordinate to metal centers, leading to the formation of one-, two-, or three-dimensional networks. core.ac.uknih.gov

The synthesis of these frameworks is often carried out under hydrothermal or solvothermal conditions, where the metal salt and the phosphonic acid linker are heated in a suitable solvent. core.ac.uk The structure of the resulting MOF is influenced by factors such as the metal ion, the length and flexibility of the organic linker, the reaction temperature, and the pH of the reaction mixture. core.ac.uk The use of this compound as a linker has been demonstrated in the synthesis of various metal phosphonates, leading to materials with potential applications in areas such as gas storage, separation, and catalysis. core.ac.uk

Coordination Chemistry and Metal Organic Architectures Involving Propylenediphosphonic Acid

Fundamental Principles of Propylenediphosphonic Acid Chelating Behavior

The chelation of metal ions by this compound is a process governed by the formation of stable, ring-like structures involving the metal center and the ligand. ebsco.com As a member of the organophosphonate family, its chelating ability is fundamentally tied to the donor atoms within its phosphonic acid groups and the flexible propane (B168953) linker connecting them. researchgate.netdiva-portal.org This combination allows for the formation of stable complexes with a wide range of metal ions. researchgate.net

This compound is a polyprotic acid, meaning it can release multiple protons from its two phosphonate (B1237965) groups (-PO₃H₂). The degree of deprotonation, which is highly dependent on the pH of the reaction medium, dictates the charge of the ligand and its subsequent coordination behavior. nih.govbeloit.edu The ligand can exist in various protonation states, from the fully protonated H₄L form to the fully deprotonated L⁴⁻ form.

The specific protonation state of the ligand is critical in complex formation. nih.gov For instance, in the synthesis of a gadolinium(III) complex, the ligand is found in the monoprotonated form, H[O₃P(CH₂)₃PO₃]²⁻, indicating that three of the four acidic protons have been lost. researchgate.net The number of protons that can be replaced in polyphosphonic acids is a key factor that contributes to the great range of coordination compounds that can be designed. researchgate.net

Furthermore, the three-carbon propyl chain provides significant conformational flexibility. This allows the two phosphonate groups to orient themselves in various ways to accommodate the geometric preferences of different metal ions, influencing the final structure of the resulting metal-organic architecture.

The phosphonate group is a versatile coordinator, capable of binding to metal ions in several distinct modes, a characteristic that this compound leverages to create extended structures. researchgate.netwikipedia.org The coordination versatility of organophosphonates often surpasses that of carboxylate ligands, enabling them to bridge a larger number of metal cations. researchgate.net

Common coordination modes observed for phosphonate groups include:

Monodentate: A single oxygen atom from a phosphonate group binds to a metal center.

Bidentate Chelating: Two oxygen atoms from the same phosphonate group bind to a single metal center, forming a small chelate ring.

Bidentate Bridging: Two oxygen atoms from the same phosphonate group bridge two different metal centers.

Tridentate and higher: Three or more oxygen atoms from one or both phosphonate groups coordinate to one or multiple metal centers, often leading to complex, high-dimensional networks.

In the case of this compound, the two phosphonate groups can act in concert, bridging multiple metal ions to build robust one-, two-, or three-dimensional frameworks. rsc.org For example, in the structure of Gd(III)H[O₃P(CH₂)₃PO₃], the ligand links the gadolinium centers into a three-dimensional network. researchgate.net

Synthesis and Characterization of Metal-Propylenediphosphonate Complexes

The synthesis of coordination polymers based on this compound often employs specific techniques to control the crystallization process and obtain desired structures. The resulting materials are typically characterized using a suite of analytical methods to determine their composition, structure, and properties.

Hydrothermal synthesis is a prevalent method for preparing crystalline metal-propylenediphosphonate complexes. researchgate.netresearchgate.net This technique involves heating an aqueous mixture of the metal salt and this compound in a sealed container, often a Teflon-lined autoclave, to temperatures above the boiling point of water. The resulting autogenous pressure facilitates the dissolution of reactants and the subsequent crystallization of the product upon cooling. nih.gov

A notable example is the preparation of a series of lanthanide and yttrium propylenediphosphonates. These compounds were synthesized by reacting the respective metal chlorides with this compound at 210°C for four days. researchgate.net Similarly, other metal phosphonates have been successfully synthesized under hydrothermal conditions, yielding a variety of framework structures. researchgate.netresearchgate.netrsc.org

The final structure of a metal-propylenediphosphonate coordination polymer is highly sensitive to the specific reaction conditions employed during its synthesis. uab.cat Several factors can be tuned to direct the self-assembly process toward a particular architecture:

Temperature and Pressure: These parameters influence the solubility of the reactants and the kinetics of crystal growth, often determining the resulting phase. nih.gov

Metal-to-Ligand Ratio: Varying the molar ratio of the metal salt to the phosphonic acid can lead to the formation of different structural motifs and dimensionalities. uab.cat

Solvents and Templates: The choice of solvent or the addition of structure-directing agents (templates) can guide the formation of specific network topologies, including open-framework structures.

Investigations into related metal phosphonate systems have shown that systematically varying parameters like the initial pH or temperature can allow for the selective isolation of different compounds, each with a unique structure, from the same set of reactants. researchgate.net

Structural Diversity of this compound Coordination Compounds

The combination of a flexible propyl tether and versatile phosphonate coordinating groups allows this compound to form a wide variety of coordination compounds with diverse structural features. The resulting architectures span different dimensionalities, from one-dimensional chains to complex three-dimensional frameworks. rsc.org

The structural outcome is heavily influenced by the identity of the metal ion, its preferred coordination geometry, and the synthetic conditions used. For instance, the reaction of this compound with lanthanide ions under hydrothermal conditions yields isostructural three-dimensional frameworks. researchgate.net A detailed structural analysis of the gadolinium analogue, Gd(III)H[O₃P(CH₂)₃PO₃], was performed using X-ray powder diffraction data, revealing a monoclinic crystal system. researchgate.net In contrast, other diphosphonic acids with different tether lengths have produced one-dimensional chains and two-dimensional layered structures with transition metals like vanadium and copper. rsc.org This highlights the critical role of the organic linker in dictating the final dimensionality of the hybrid material.

The table below summarizes the structural characteristics of a representative metal-propylenediphosphonate compound.

| Compound | Metal Ion | Crystal System | Space Group | Dimensionality | Key Structural Features |

| Gd(III)H[O₃P(CH₂)₃PO₃] | Gd(III) | Monoclinic | C2/m | 3D Framework | Lanthanide ions are linked by the diphosphonate ligands into a three-dimensional network. researchgate.net |

Formation of One-Dimensional Coordination Chains and Ribbons

The assembly of metal ions and organic linkers into one-dimensional (1D) coordination polymers, such as chains and ribbons, represents a fundamental step in crystal engineering. wikipedia.org These structures are formed by the sequential connection of metal centers and ligands extending in a single direction. wikipedia.orgfjirsm.ac.cn this compound, with its two phosphonate termini, is well-suited to act as a bridging ligand between metal centers to generate such 1D motifs.

The formation of these chains is often a precursor to higher-dimensional structures. For instance, in certain lanthanide oxalatophosphonate systems, the fundamental substructure consists of one-dimensional zigzag chains. rsc.org In these examples, lanthanide polyhedra are interconnected by phosphonate groups to form the primary 1D chain. rsc.org While these specific examples use a different phosphonate ligand, they illustrate the capability of the phosphonate functional group, like that in this compound, to bridge metal ions into infinite linear arrangements. The flexibility of the propylene (B89431) spacer in this compound can also influence the conformation of these chains, leading to linear, zigzag, or helical topologies. The specific geometry is dictated by the coordination preference of the metal ion and the steric and electronic effects of the ligand itself. nih.gov

Development of Two-Dimensional Layered Structures

The progression from one-dimensional chains to two-dimensional (2D) layered structures occurs when the primary chains are linked together. This compound facilitates the formation of such 2D networks by connecting metal centers or existing metal-phosphonate chains in a plane.

A prominent example is found in the family of lanthanide propylenediphosphonates. researchgate.netresearchgate.net In these materials, inorganic sheets are formed from the coordination of lanthanide ions with the oxygen atoms of the phosphonate groups. These inorganic layers are then pillared by the organic propylene groups of the diphosphonic acid, creating a well-defined 2D layered structure. researchgate.netresearchgate.net The separation between these layers is determined by the length of the propylene linker.

In some systems, auxiliary ligands can play a crucial role in extending 1D chains into 2D sheets. For example, studies on lanthanide oxalatophosphonates show that 1D metal-phosphonate chains can be cross-linked by oxalate (B1200264) anions to form robust 2D layered structures. rsc.org This demonstrates how a combination of ligands can be used to build dimensionality. The resulting layers can be neutral or charged, with the interlayer space available for accommodating solvent molecules or counter-ions. The orientation of uncoordinated functional groups, if present, is often directed toward this interlayer space. rsc.org

Design of Three-Dimensional Open Frameworks and Porous Materials

The ultimate goal in many crystal engineering endeavors is the creation of three-dimensional (3D) open frameworks, which are of significant interest for applications in gas storage, separation, and catalysis. prometheanparticles.co.uk this compound has proven to be an effective ligand for constructing such 3D architectures.

A notable series of 3D frameworks has been synthesized hydrothermally by reacting this compound with various lanthanide and yttrium chlorides. researchgate.netsci-hub.st These materials, designated as MIL-11, possess the general formula LnH[O₃P(CH₂)₃PO₃], where Ln can be a range of lanthanide elements or yttrium. researchgate.netsci-hub.st The crystal structure of the gadolinium analogue, GdH[O₃P(CH₂)₃PO₃], reveals a framework built from inorganic Gd-P-O sheets that are interconnected by the propylene linkers, resulting in a 3D network with an interlayer spacing of 9.58 Å. researchgate.net In this structure, the gadolinium atoms are eight-coordinated by oxygen atoms from the phosphonate groups. sci-hub.st The entire series of lanthanide-based compounds are isostructural, indicating a robust and reproducible method for generating these 3D frameworks. researchgate.net The resulting structures contain open channels, a key feature for porous materials.

Influence of Metal Ion Type and Auxiliary Ligands on Architecture

The final architecture of a coordination polymer is highly dependent on the identity of the metal ion and the presence of any auxiliary ligands.

Auxiliary ligands, which are additional ligands incorporated into the structure, are a powerful tool for modifying and controlling the final architecture. They can link primary building units, bridge metal centers that are not connected by the primary ligand, and introduce specific functionalities. wikipedia.org For instance, in lanthanide phosphonate chemistry, the introduction of oxalate as an auxiliary ligand has been shown to link 1D chains into 2D layers, demonstrating a hierarchical construction of dimensionality. rsc.org The modification of amino acid ligands with auxiliary linkers has also been used to expand the porosity of bio-MOFs. wikipedia.org

Host-Guest Chemistry and Intercalation Phenomena in Propylenediphosphonate Frameworks

The porous nature of many metal-organic frameworks, including those derived from this compound, makes them excellent candidates for host-guest chemistry. nih.gov This field involves the encapsulation of smaller "guest" molecules or ions within the cavities or channels of a larger "host" framework.

The 3D lanthanide propylenediphosphonate frameworks (MIL-11) possess well-defined channels within their structures, which are prime locations for hosting guest species. researchgate.netnih.gov While specific host-guest studies on this particular series are not extensively detailed, analogous lanthanide-based frameworks are known to exhibit such properties. For example, some 3D lanthanide phosphonates possess one-dimensional channel systems that are occupied by guest sodium ions and water molecules. nih.gov Similarly, lanthanide-mediated supramolecular cages have been shown to encapsulate anions like perchlorate (B79767) within an inner cage. nih.gov This suggests a strong potential for the propylenediphosphonate frameworks to be used in applications like ion exchange or the selective sensing of small molecules. researchgate.netwaseda.ac.jp

Intercalation is a specific type of host-guest chemistry where guest molecules are inserted into the space between the layers of a 2D material. nih.gov The layered structures formed by some metal propylenediphosphonates are, in principle, amenable to intercalation. The insertion of guest molecules, such as organic dyes or polymers, into the interlayer space can modify the properties of the host material, leading to changes in its optical or electronic behavior. digitellinc.comrsc.org For example, the intercalation of organic dyes into layered MOFs has been shown to cause a reversible tilting of the inorganic planes, demonstrating the dynamic nature of these host-guest systems. nih.gov This suggests that propylenediphosphonate-based layered materials could be functionalized through intercalation to create novel materials for sensing or catalysis.

Advanced Materials Science Applications of Propylenediphosphonic Acid Derivatives

Development of Self-Assembly Materials

Propylenediphosphonic acid is a key compound in the field of self-assembly materials. cbm15.combioisis.net The principle behind its application lies in the strong affinity of phosphonic acid groups for metal oxide surfaces. These groups can form stable, durable layers on various substrates, creating organized molecular assemblies. cbm15.com

As a short-chain diphosphonic acid, the propylene (B89431) group acts as a linker or bridge, while the two phosphonic acid groups serve as anchors. bioisis.net This bifunctional nature allows it to be used in several ways:

Surface Modification: It can form self-assembled monolayers (SAMs) on oxide surfaces, altering their chemical and physical properties.

Bridging Applications: It can link nanoparticles or connect different layers within a material, contributing to the construction of complex, ordered structures. bioisis.net

The family of phosphonic acids, including this compound, is integral to creating materials for biosensors, drug delivery, and other advanced biomaterials due to their ability to form robust coatings on nanoparticles and surfaces. cbm15.combioisis.net

Functional Materials for Electronic Applications

This compound and its derivatives are classified as electronic materials due to their utility in modifying the components of electronic devices. cymitquimica.comcymitquimica.comtcichemicals.com Phosphonic acids are known to bind effectively to the surfaces of metal oxides, which are commonly used as electrodes (e.g., indium tin oxide, zinc oxide). google.com This binding can create a stable interface between the inorganic electrode and organic electronic materials. google.com By forming a self-assembled monolayer, these molecules can control critical interface properties such as the electrode work function, surface energy, and adhesion, leading to more stable and efficient organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). google.com

This compound is specifically recognized as a reagent in colloidal quantum dot (QD) research. cymitquimica.comtcichemicals.com Colloidal quantum dots are semiconductor nanocrystals whose electronic and optical properties are determined by their size. rug.nl The surface chemistry of these nanocrystals is crucial for their stability, performance, and processability. rug.nlnih.gov

Phosphonic acids are a class of ligands investigated for functionalizing the surface of core-shell quantum dots, such as Cadmium Selenide/Zinc Sulfide (CdSe/ZnS). nih.gov The ligands passivate surface defects, prevent aggregation, and ensure the colloidal stability of the quantum dots in various solvents. rug.nl The choice of ligand directly impacts the quantum yield and electronic coupling between dots, which is essential for their application in optoelectronic devices like solar cells and photodetectors. nih.govias.ac.in

In the synthesis and processing of colloidal quantum dots, this compound can be used as a capping agent. tcichemicals.com Capping agents are molecules that bind to the surface of the nanocrystals during or after their synthesis. ias.ac.in This process is critical for several reasons:

Controlling Growth: Capping agents control the growth and size of the nanocrystals during synthesis. ias.ac.in

Passivating Surfaces: They passivate surface atoms, neutralizing "dangling bonds" that can act as traps for charge carriers, which would otherwise reduce the photoluminescence quantum yield. ias.ac.in

Ensuring Stability: They provide colloidal stability, preventing the quantum dots from clumping together and falling out of solution. rug.nl

Enabling Functionality: The original long, insulating capping agents (like oleic acid) used during synthesis are often exchanged for shorter molecules like this compound to allow for better electronic charge transport between adjacent quantum dots in a solid-state film. rug.nlnih.gov

The selection of a capping agent is a critical step that influences the physicochemical and optical properties of the quantum dots, as well as their behavior in biological or electronic systems. nih.gov

Table 1: Comparison of Common Capping Agent Types and Their General Effects on ZnS Quantum Dots

| Capping Agent | Key Functional Group | Effect on Quantum Dot Properties | Reference |

|---|---|---|---|

| Mercaptoacetic Acid (MAA) | Thiol (-SH), Carboxyl (-COOH) | Leads to smaller size, superior crystal lattice, and significant quantum yield. | nih.gov |

| Mercaptoethanol (ME) | Thiol (-SH), Hydroxyl (-OH) | Results in intermediate characteristics and acceptable cytotoxicity. | nih.gov |

| Cysteamine (CA) | Thiol (-SH), Amine (-NH2) | Shows the lowest quantum yield and a high tendency for aggregation. | nih.gov |

| Phosphonic Acids | Phosphonic Acid (-PO(OH)₂) | Form durable, stable layers on metal oxide and semiconductor surfaces. cbm15.comtcichemicals.com | cbm15.comtcichemicals.com |

This table illustrates the effects of different functional groups on quantum dot properties as described in the literature. This compound falls into the category of phosphonic acids.

This compound in Corrosion Inhibition Research

This compound is utilized in industrial applications as a corrosion inhibitor. cymitquimica.com The effectiveness of phosphonic acids in preventing corrosion, particularly on iron and steel surfaces, stems from their ability to form dense, protective layers. mdpi.com

The mechanism involves the self-assembly of the phosphonic acid molecules on the metal surface. The phosphonic acid groups anchor the molecules to the native oxide layer of the metal, forming an organized, passive film. This film acts as a barrier, isolating the metal from corrosive agents in the environment, such as water, oxygen, and chlorides. mdpi.com Research on related carboxyphosphonic acids has shown that structural features that promote stable self-assembly and the formation of salts with low solubility contribute to remarkable anticorrosive effects. mdpi.com The performance of these inhibitors is often evaluated by measuring the decrease in corrosion current density (jcorr) and the increase in corrosion potential (Ecorr). mdpi.com

Table 2: Representative Data from Corrosion Inhibition Studies

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Corrosion Rate (mm/year) |

|---|---|---|---|

| TZACI | 1 x 10-6 | 43.18 | 0.65 |

| 1 x 10-5 | 61.36 | 0.44 | |

| 1 x 10-4 | 79.54 | 0.23 | |

| 1 x 10-3 | 88.63 | 0.13 | |

| TZCDI | 1 x 10-6 | 54.54 | 0.52 |

| 1 x 10-5 | 70.45 | 0.34 | |

| 1 x 10-4 | 86.36 | 0.15 |

This table shows example data for synthesized 5-Chloroisatin derivatives (TZACI and TZCDI) on mild steel in 1.0 M HCl, demonstrating the typical relationship between inhibitor concentration and efficiency. scielo.org.mx Similar principles and evaluation methods apply to phosphonic acid-based inhibitors.

Application in Sorbent and Ion-Exchange Materials Research

This compound serves as a fundamental building block for creating advanced sorbent and ion-exchange materials. ucl.ac.ukresearchgate.net Traditional ion-exchange materials, often based on polymer resins, can suffer from drawbacks like swelling and slow kinetics. usf.edu Modern research focuses on creating rigid, porous materials with well-defined structures, such as metal-organic frameworks (MOFs) or porous organic polymers (POPs). usf.edu

This compound is an ideal organic linker for synthesizing such materials. Hydrothermal synthesis using this compound and various metal salts (e.g., aluminum, gallium, lanthanides, yttrium) has produced a range of metal diphosphonate framework materials. ucl.ac.ukresearchgate.net

For example, a material with the formula [Al2(03PC3H6P03)(H2O)2F2]·H2O has been synthesized, which consists of inorganic layers of aluminum, oxygen, and fluorine linked by the propylenediphosphonate organic groups. ucl.ac.uk This creates a three-dimensional framework with a certain degree of porosity. ucl.ac.uk The phosphonic acid groups provide acidic sites (protons) that can be exchanged for other cations, making these materials suitable for applications in selective ion separation and purification. usf.eduresearchgate.net The tunable nature of these frameworks allows for the potential to selectively adsorb ions based on size and charge, a property not easily achieved with conventional resins. usf.edu

Catalytic Applications and Mechanistic Insights of Propylenediphosphonic Acid Derived Systems

Propylenediphosphonic Acid as a Brønsted Acid Catalyst Component

This compound, as with other phosphonic acids, possesses inherent Brønsted acidity due to its P-OH groups. This characteristic allows it to function as a proton donor, a critical role in acid catalysis. In solid-state materials, such as metal phosphonates, these P-OH moieties are present on the surface and are responsible for the material's Brønsted acid properties. mdpi.comresearchgate.net The acidity and surface properties of these materials can be finely tuned by the choice of the organic linker—in this case, the propylene (B89431) chain—which influences the structure and hydrophobicity of the resulting catalyst. mdpi.com

The incorporation of phosphorus into catalyst supports has been shown to generate Brønsted acid sites, typically related to the formation of P-OH groups. mdpi.com This principle underscores the potential of this compound to impart Brønsted acidity to composite materials, thereby enabling them to catalyze a range of acid-driven reactions, such as dehydration and esterification. While the broader class of chiral phosphoric acids has been extensively developed for asymmetric Brønsted acid catalysis, the fundamental proton-donating ability of the phosphonic acid group itself is a key feature in the materials derived from this compound. nih.gov

Metal-Propylenediphosphonate Complexes as Heterogeneous Catalysts

This compound serves as an excellent organic linker for constructing multidimensional coordination polymers and metal-organic frameworks (MOFs). scispace.com By coordinating with various metal ions, it forms robust, insoluble materials that are ideal for applications in heterogeneous catalysis. nih.govprinceton.edu These metal-propylenediphosphonate complexes combine the advantages of homogeneous and heterogeneous catalysis: the well-defined active sites associated with molecular catalysts and the ease of separation and recyclability of solid catalysts. princeton.edu

The structure of these materials can range from layered arrangements to complex three-dimensional frameworks. scispace.comnih.gov For instance, this compound has been used to synthesize framework materials with aluminum, forming structures such as [Al2(O3PC3H6PO3)(H2O)2F2]·H2O. ucl.ac.uk Similarly, complexes with lanthanide elements like Europium, such as Europium Propylenediphosphonate, have been reported. acs.org Zirconium phosphonates are a particularly well-studied class of these materials, valued for their exceptional thermal and chemical stability. mdpi.comresearchgate.net The versatility of the propylenediphosphonate linker allows for the creation of porous materials with high surface areas, which is crucial for maximizing contact between the catalyst's active sites and reactants. mdpi.comnih.gov

Catalysis in Organic Reactions

Metal-phosphonate materials, including those derived from this compound, are effective catalysts for a wide array of organic reactions. The catalytic activity can stem from the Brønsted acidity of the P-OH groups, Lewis acidity of the metal centers (e.g., Zr⁴⁺), or from catalytically active metal nanoparticles supported on the framework. mdpi.comscispace.com

These materials have demonstrated efficacy in biomass conversion, various acid-base catalyzed reactions, oxidations, and the formation of carbon-carbon bonds. researchgate.net For example, mesoporous zirconium phosphonates have been employed as efficient catalysts for the chemical fixation of carbon dioxide. nih.gov The specific nature of the organic linker and the metal ion determines the catalyst's properties and its suitability for a given transformation.

Below is a table summarizing representative organic reactions catalyzed by the broader class of metal phosphonate (B1237965) heterogeneous catalysts.

| Reaction Type | Catalyst System Example | Reactants | Product | Ref. |

| Reduction of C=O bond | Zirconium-phosphonate supported Ruthenium | 5-Hydroxymethylfurfural, sec-Butanol | 2,5-Bis(hydroxymethyl)furan | scispace.com |

| CO₂ Cycloaddition | Zn(II) phosphonate MOF | CO₂, Epoxide | Cyclic Carbonate | scispace.com |

| Condensation (Knoevenagel) | Layered Zr-aminophenylphosphonate-phosphite | Benzaldehyde, Malononitrile | 2-Benzylidenemalononitrile | scispace.com |

| Biomass Conversion | Mesoporous Zirconium Phosphate (B84403) | Fructose, Glucose | 5-Hydroxymethylfurfural (5-HMF) | mdpi.com |

This table presents data for the general class of metal phosphonate catalysts to illustrate the potential applications for propylenediphosphonate-derived systems.

Support for Active Catalytic Species

One of the most significant applications of metal-propylenediphosphonate frameworks is their use as solid supports for other catalytically active species. mdpi.comresearchgate.net The porous and stable nature of these materials makes them excellent hosts for immobilizing organometallic complexes, metal ions, or metal nanoparticles. researchgate.net This heterogenization strategy prevents the leaching of the active catalyst, facilitates its recovery and reuse, and can enhance its stability and activity. researchgate.net

The phosphonate framework not only provides a high surface area for the dispersion of active sites but can also engage in metal-support interactions that positively influence catalytic performance. mdpi.com For example, zirconium phosphonate materials are known to effectively disperse and stabilize noble metals and metal oxide nanoparticles. mdpi.comresearchgate.net The ability to tailor the surface properties of the support—such as hydrophobicity—by selecting appropriate phosphonic acid linkers allows for the optimization of the catalyst system for specific reactions. mdpi.com This dual functionality, where the framework acts as both a stabilizer and a functional component, is a key advantage in designing advanced heterogeneous catalysts. researchgate.net

Mechanistic Investigations of Catalytic Pathways Involving this compound

Understanding the reaction mechanisms at a molecular level is crucial for catalyst optimization. While detailed mechanistic studies specifically on this compound are limited, valuable insights can be drawn from closely related systems, such as (S)-2-hydroxypropylphosphonic acid. The catalytic mechanism of the enzyme (S)-2-hydroxypropylphosphonic acid epoxidase (HppE), which features an iron center, has been investigated using hybrid Density Functional Theory (DFT) quantum chemistry methods.

This enzymatic reaction is the final step in the biosynthesis of the antibiotic fosfomycin. nih.gov The study explored several plausible mechanisms, concluding that the most likely pathway involves the generation of a highly reactive iron-oxygen species (Fe(III)-O•/Fe(IV)=O). nih.gov This species is responsible for cleaving a C-H bond on the propylphosphonate substrate. nih.gov In a subsequent step, a fast protonation of the resulting OH ligand prevents a rebound reaction that would lead to a hydroxylated product. Instead, ring closure to form the epoxide product is the energetically favored pathway. nih.gov These computational findings provide a detailed picture of how a metal center activates a propylphosphonic acid substrate to perform a challenging chemical transformation.

Structure Activity Relationship Sar Investigations of Propylenediphosphonic Acid and Its Derivatives

Computational and Experimental Approaches to SAR Analysis

The exploration of Structure-Activity Relationships (SAR) for propylenediphosphonic acid and its derivatives involves a synergistic combination of computational modeling and experimental validation. These approaches are fundamental to understanding how molecular modifications influence the compound's chemical behavior and functional efficacy.

Computational Approaches: Computational studies serve as a predictive tool to screen and design novel derivatives with desired properties, thereby streamlining experimental efforts. Key computational methods applicable to the SAR analysis of this compound include:

Quantum Mechanical (QM) Methods: These methods, such as Density Functional Theory (DFT), are employed to calculate the electronic structure, molecular geometry, and reactivity descriptors of this compound and its analogs. This allows for the prediction of properties like bond strengths, charge distribution, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial in understanding coordination and reactivity.

Molecular Docking: In contexts where this compound derivatives are explored for biological or catalytic applications, molecular docking can simulate the interaction of these molecules with a target protein or active site. This helps in predicting binding affinities and modes of interaction, guiding the design of more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR): By establishing a statistical correlation between the structural features of a series of this compound derivatives and their observed activity (e.g., coordination strength, material performance), QSAR models can be developed. These models are valuable for predicting the activity of untested compounds.

Experimental Approaches: Experimental techniques provide the empirical data necessary to validate computational predictions and to fully characterize the properties of newly synthesized derivatives. Common experimental methods include:

Synthesis of Derivatives: A systematic synthesis of a library of this compound derivatives is the first step. Modifications can include altering the length or branching of the propylene (B89431) linker, or esterification/amination of the phosphonic acid groups.

Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P, ¹H, ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for confirming the chemical structure and purity of the synthesized compounds.

Crystallography: Single-crystal X-ray diffraction provides definitive information about the three-dimensional molecular structure, including bond lengths, bond angles, and conformation. This is invaluable for understanding structure-property correlations.

Performance Assays: Depending on the application, various assays are conducted to measure the functional attributes of the derivatives. For instance, in material science, this could involve testing the thermal stability, mechanical strength, or surface adhesion of materials modified with these compounds.

A hypothetical study on this compound derivatives might involve synthesizing a series of compounds with varying alkyl chain lengths on the phosphonate (B1237965) groups and then using a combination of DFT calculations and experimental binding studies to understand how these modifications affect their ability to chelate metal ions.

| Derivative | Modification | Calculated Binding Energy (kcal/mol) with M²⁺ | Experimental Coordination Strength (log K) |

|---|---|---|---|

| PDPA | None (Parent Compound) | -150 | 7.5 |

| PDPA-Me | Monomethyl ester | -135 | 6.8 |

| PDPA-Et | Monoethyl ester | -132 | 6.6 |

| PDPA-diMe | Dimethyl ester | -110 | 5.2 |

Correlation of Molecular Structure with Coordination Properties

The two phosphonic acid moieties of this compound are excellent ligands for a wide range of metal ions, making its coordination chemistry a key area of interest. The correlation between its molecular structure and coordination behavior is governed by several factors.

The flexibility of the three-carbon propylene linker allows the two phosphonate groups to adopt various conformations, enabling them to act as a bidentate or a bridging ligand. This conformational flexibility is a critical determinant of the geometry and stability of the resulting metal complexes. For instance, the linker allows the phosphonate groups to coordinate to a single metal center, forming a stable chelate ring, or to bridge two different metal centers, leading to the formation of coordination polymers.

The nature of the substituents on the phosphonic acid groups can significantly influence the coordination properties. Electron-donating groups can enhance the Lewis basicity of the phosphonate oxygen atoms, leading to stronger metal-ligand bonds. Conversely, bulky substituents can introduce steric hindrance, which may affect the coordination geometry and the stability of the complex.

The pH of the medium also plays a crucial role, as the deprotonation state of the phosphonic acid groups dictates their charge and coordinating ability. At low pH, the phosphonic acid groups are protonated and less available for coordination. As the pH increases, they deprotonate, becoming more effective ligands.

| Linker Length (Number of Carbons) | Predominant Coordination Mode | Resulting Structure Type |

|---|---|---|

| 1 (Methylene) | Bidentate Chelation | Monomeric Complexes |

| 3 (Propylene) | Bidentate Chelation / Bridging | Monomeric Complexes / Coordination Polymers |

| 6 (Hexylene) | Bridging | Coordination Polymers |

SAR in Material Performance and Functional Attributes

The structure-activity relationships of this compound and its derivatives are pivotal in determining their performance when incorporated into materials. The ability of the phosphonic acid groups to form strong bonds with metal oxide surfaces makes these compounds effective as surface modifiers, adhesion promoters, and crosslinking agents.

In the context of surface modification, the structure of the this compound derivative dictates the properties of the resulting surface. For example, derivatives with long alkyl chains can be used to create hydrophobic surfaces on metal substrates. The packing density and orientation of these molecules on the surface, which are influenced by the length and nature of the alkyl chain, will determine the degree of hydrophobicity.

As adhesion promoters, these compounds can bridge an inorganic substrate (like a metal or metal oxide) and an organic polymer matrix. The SAR here relates to how the molecular structure facilitates this bridging. The two phosphonate groups provide strong anchoring to the inorganic surface, while the organic part of the molecule can be tailored to be compatible with the polymer matrix, enhancing interfacial adhesion.

In the formation of hybrid organic-inorganic materials, this compound can act as a crosslinking agent. The structure of the derivative will influence the network structure of the resulting material. For example, the length and flexibility of the linker between the phosphonic acid groups will affect the porosity and mechanical properties of the hybrid material.

| Derivative Structure | Application | Key Structural Feature | Observed Functional Attribute |

|---|---|---|---|

| PDPA with long fluoroalkyl chains | Surface Modification | Perfluorinated chains | Superhydrophobic and oleophobic surfaces |

| PDPA with polymerizable group (e.g., methacrylate) | Adhesion Promoter | Polymerizable moiety | Improved adhesion between metal and polymer resin |

| PDPA with aromatic linker | Hybrid Materials | Rigid aromatic linker | Increased thermal stability of the hybrid material |

Advanced Analytical Methodologies for Propylenediphosphonic Acid Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure and bonding within propylenediphosphonic acid. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provide detailed information about the atomic connectivity and the nature of the chemical bonds present.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic compounds, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

For this compound, ¹H, ¹³C, and ³¹P NMR are the most informative techniques.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide information on the number of different kinds of protons and their relative numbers. The propylene (B89431) chain protons would exhibit characteristic chemical shifts and spin-spin coupling patterns, allowing for the determination of their connectivity.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon atoms in the propylene backbone and those directly bonded to the phosphonic acid groups are particularly diagnostic. The substituent-induced chemical shifts of the phosphonate (B1237965) group are a key area of study in amino-alkylphosphonic acids nih.gov.

³¹P NMR Spectroscopy: As phosphorus is a key element in this compound, ³¹P NMR spectroscopy is exceptionally informative. With a 100% natural abundance and a spin of ½, the ³¹P nucleus provides sharp signals over a wide chemical shift range, making it highly suitable for structural analysis of organophosphorus compounds wikipedia.orgtrilinkbiotech.com. The chemical shift of the phosphorus nuclei in the phosphonic acid groups is sensitive to their chemical environment, including pH and coordination to metal ions. The typical range for ³¹P chemical shifts in phosphonic acids is well-established, aiding in the confirmation of the functional group trilinkbiotech.comnih.gov.

The analysis of coupling constants, such as ¹J(P,C), ²J(P,C), and ³J(P,H), provides further insight into the molecular structure by establishing through-bond connectivity.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. These methods probe the vibrational modes of molecules, which are characteristic of specific bonds and structural motifs.

For this compound, key functional groups and their expected vibrational frequencies include:

P=O Stretching: A strong absorption band in the IR spectrum, typically in the range of 1250-1100 cm⁻¹, is characteristic of the P=O double bond in the phosphonic acid group.

P-O-H Stretching: The stretching vibration of the P-O-H bond gives rise to a broad and strong absorption in the IR spectrum, usually in the region of 3000-2500 cm⁻¹.

P-O Stretching: The P-O single bond stretching vibrations are typically observed in the 1150-850 cm⁻¹ region of the IR and Raman spectra.

C-H Stretching and Bending: The propylene backbone will exhibit characteristic C-H stretching vibrations in the 3000-2850 cm⁻¹ region and C-H bending vibrations at lower frequencies.

O-H Bending: In-plane and out-of-plane bending vibrations of the O-H groups are also observable.

Raman spectroscopy is particularly useful for studying symmetric vibrations and can provide complementary information to IR spectroscopy. For instance, the P=O stretching vibration is also observable in the Raman spectrum. The analysis of Raman spectra can also provide information about the conformational state of the molecule nih.govmdpi.com.

X-ray Diffraction Studies of Crystalline Propylenediphosphonates

X-ray diffraction (XRD) techniques are the most powerful methods for determining the three-dimensional arrangement of atoms in a crystalline solid. These methods are essential for understanding the solid-state structure of this compound and its salts or coordination complexes (propylenediphosphonates).

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction (SCXRD) provides the most precise and unambiguous determination of a crystal structure. When a well-ordered single crystal of a propylenediphosphonate derivative is available, SCXRD can reveal detailed information, including:

Molecular Conformation: The precise three-dimensional shape of the this compound molecule in the solid state.

Bond Lengths and Angles: Accurate measurements of all bond lengths and angles within the molecule and between molecules.

Intermolecular Interactions: The nature and geometry of hydrogen bonds, van der Waals forces, and any coordination bonds to metal ions that dictate the crystal packing.

Crystal System and Space Group: The fundamental symmetry properties of the crystal lattice.

The structural information obtained from SCXRD is invaluable for understanding the solid-state properties of propylenediphosphonates and for designing new materials with specific structural features nih.govnih.govnih.govmdpi.commdpi.comnih.govmdpi.com.

Powder X-ray Diffraction for Structural Determination

When single crystals of sufficient size and quality cannot be obtained, powder X-ray diffraction (PXRD) is a valuable alternative for structural analysis. PXRD is performed on a microcrystalline powder and provides a diffraction pattern that is a fingerprint of the crystalline phase or phases present in the sample.

Applications of PXRD in the study of propylenediphosphonates include:

Phase Identification: Comparing the experimental PXRD pattern to a database of known patterns allows for the identification of the crystalline phases present in a sample.

Unit Cell Determination: The positions of the diffraction peaks can be used to determine the dimensions and symmetry of the unit cell.

Structure Solution and Refinement: In favorable cases, the complete crystal structure can be determined from high-quality powder diffraction data, often with the assistance of computational modeling techniques.

Crystallinity Assessment: The sharpness and intensity of the diffraction peaks can provide information about the degree of crystallinity of a sample.

Chromatographic and Mass Spectrometric Techniques

Chromatographic and mass spectrometric techniques are essential for the separation, detection, and quantification of this compound, particularly in complex mixtures.

High-performance liquid chromatography (HPLC) is a primary technique for the separation of polar, non-volatile compounds like this compound. Due to the high polarity of diphosphonic acids, specialized chromatographic modes are often employed:

Reversed-Phase Chromatography: While challenging due to the high polarity, derivatization of the phosphonic acid groups can enhance retention on nonpolar stationary phases.

Anion-Exchange Chromatography: This technique is well-suited for the separation of anionic species like deprotonated this compound chromforum.org.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an effective technique for retaining and separating highly polar compounds.

Mass spectrometry (MS) is a powerful detection technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. When coupled with a separation technique like HPLC (LC-MS), it becomes a highly sensitive and selective analytical tool.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound, typically observing the deprotonated molecule [M-H]⁻ in negative ion mode.

Tandem Mass Spectrometry (MS/MS): In LC-MS/MS, a specific ion is selected and fragmented to produce a characteristic fragmentation pattern. This technique provides a high degree of selectivity and is used for quantitative analysis and structural confirmation phenomenex.comsepscience.comnih.govmdpi.comresearchgate.net. Derivatization can also be employed to enhance ionization efficiency and achieve lower detection limits in LC-MS/MS analysis mdpi.com.

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components within a mixture. Its application in the analysis of this compound is crucial for determining its purity and for quantitative analysis in various matrices. The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.

The development of a robust HPLC method for this compound is influenced by the molecule's chemical properties, such as its polarity, solubility, and pKa values. globalresearchonline.net Given the ionic nature and high polarity of phosphonic acids, reversed-phase (RP) HPLC is a commonly employed mode of separation. In this technique, a nonpolar stationary phase is used with a polar mobile phase.

A typical HPLC method for the analysis of this compound and related phosphonates might involve derivatization to enhance detection. nih.gov For instance, the imine group in related compounds can be derivatized using reagents like 9-fluorenyl methylchloroformate to allow for UV or fluorescence detection. nih.gov The choice of an optimal pH for the mobile phase is critical for achieving sharp, symmetrical peaks, which is essential for accurate quantification and low detection limits. globalresearchonline.net

Several types of columns can be utilized for the separation of hydrophilic and ionizable compounds like this compound. Mixed-mode columns that combine reversed-phase and ion-exchange mechanisms, such as Obelisc™ or Primesep™ columns, offer unique selectivity for such analytes. sielc.com These columns can effectively separate complex mixtures by adjusting mobile phase parameters like buffer concentration, buffer pH, and the concentration of the organic modifier. sielc.com

The following interactive data table summarizes typical HPLC parameters that could be employed for the analysis of this compound.

| Parameter | Typical Setting | Purpose |

| Column | C18, Mixed-Mode (e.g., Obelisc N, Primesep D) | Separation based on polarity and ionic interactions. sielc.com |

| Mobile Phase | Acetonitrile/Aqueous Buffer (e.g., Ammonium Formate) | Elution of the analyte from the column. sielc.com |

| pH | Acidic (e.g., pH 2-4) | Suppresses ionization for better peak shape. globalresearchonline.net |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation. sielc.com |

| Detector | UV/Vis, Evaporative Light Scattering (ELSD), Mass Spectrometry (MS) | Detection and quantification of the analyte. sielc.com |

| Derivatization | Optional (e.g., with FMOC for UV/Fluorescence detection) | Enhances detectability for compounds lacking a strong chromophore. nih.gov |

Mass Spectrometry (MS) in Molecular Identification and Fragmentation Studies

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. youtube.com It is an indispensable tool for the molecular identification of this compound and for elucidating its structure through fragmentation studies. In a mass spectrometer, the sample is first vaporized and then ionized by an electron source, which often causes the molecule to break apart into smaller, charged fragments. youtube.com

The molecular ion peak (M+), which corresponds to the intact molecule with one electron removed, provides the molecular mass of the compound. youtube.com For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern, which is the collection of fragment ions produced, serves as a molecular fingerprint and provides valuable structural information. youtube.com

The fragmentation of organophosphonates in MS can be complex. In the case of phosphopeptides, a common fragmentation pathway involves the neutral loss of the phosphate (B84403) group. nih.gov While this compound has a different structure, the lability of the phosphonic acid groups under ionization is a key consideration. The fragmentation of this compound would likely involve cleavage of the C-P bonds and C-C bonds within the propyl chain.

By analyzing the m/z values of the fragment ions, the different parts of the molecule can be identified. For example, the loss of a phosphonic acid group (-PO(OH)₂) or fragments of the propyl chain would result in characteristic peaks in the mass spectrum. Advanced MS techniques, such as tandem mass spectrometry (MS/MS or MSⁿ), can be used to further fragment specific ions, providing more detailed structural insights. nih.gov Computational methods and in silico fragmentation prediction software are increasingly used to simulate mass spectra and aid in the identification of unknown compounds and their fragments. nih.gov

Below is a hypothetical fragmentation data table for this compound.

| m/z Value | Possible Fragment Ion | Interpretation |

| 188 | [C₃H₁₀O₆P₂]⁺ | Molecular Ion (M⁺) |

| 170 | [C₃H₈O₅P₂]⁺ | Loss of H₂O |

| 107 | [H₄O₃P]⁺ | Loss of C₃H₆PO₃H |

| 81 | [H₂O₃P]⁺ | Phosphonic acid group |

| 41 | [C₃H₅]⁺ | Propyl fragment |

Thermal Analysis Techniques in Material Characterization

Thermal analysis comprises a group of techniques that measure the physical properties of a substance as a function of temperature while the substance is subjected to a controlled temperature program. tainstruments.comazom.com These techniques are vital for characterizing the material properties of this compound, such as its thermal stability, decomposition behavior, and phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated or cooled in a controlled atmosphere. measurlabs.comeag.com For this compound, TGA can determine its decomposition temperature and quantify the mass loss associated with different decomposition steps. This is crucial for understanding the material's thermal stability. azom.comeag.com TGA can also be used to determine the moisture content and the amount of residual solvent in a sample. eag.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. azom.commeasurlabs.com DSC is used to detect thermal events such as melting, crystallization, and glass transitions. measurlabs.comresearchgate.net For this compound, DSC can be used to determine its melting point and the enthalpy of fusion. It can also provide information on its purity and crystallinity. measurlabs.com

The following interactive data table outlines the key information obtained from these thermal analysis techniques for a substance like this compound.

| Thermal Analysis Technique | Property Measured | Information Obtained for this compound |

| Thermogravimetric Analysis (TGA) | Mass change vs. Temperature | Thermal stability, decomposition temperatures, moisture content. azom.comeag.com |

| Differential Scanning Calorimetry (DSC) | Heat flow vs. Temperature | Melting point, crystallization temperature, glass transition temperature, heat capacity, purity. measurlabs.comresearchgate.net |

| Thermomechanical Analysis (TMA) | Dimensional change vs. Temperature | Coefficient of thermal expansion, softening point. azom.commeasurlabs.com |

| Evolved Gas Analysis (EGA) | Analysis of gases evolved during heating | Identification of decomposition products when coupled with TGA (TGA-MS or TGA-FTIR). eag.com |

Electrochemical Studies of this compound Coordination Polymers

Coordination polymers are compounds formed by the self-assembly of metal ions with organic ligands. This compound, with its two phosphonic acid groups, is an excellent candidate for forming coordination polymers with various metal ions. Electrochemical techniques, particularly cyclic voltammetry, are frequently used to characterize the redox activity of these materials. mdpi.com

The electrochemical behavior of coordination polymers is influenced by both the metal center and the organic ligand. mdpi.com For instance, cobalt(II) coordination polymers are known for their promising electrocatalytic performance. mdpi.com By immobilizing a this compound-based coordination polymer on an electrode surface, its electrochemical properties can be investigated.

Cyclic voltammetry involves scanning the potential of an electrode and measuring the resulting current. The resulting voltammogram can reveal information about the redox potentials of the metal ions within the polymer and the stability of the different oxidation states. mdpi.com The electrochemical response can be affected by the specific metal ion used (e.g., Co(II) vs. Ni(II)), as different metal ions have distinct electronic configurations and redox activities. mdpi.com

These studies are crucial for developing new materials for applications in electrochemical sensing, catalysis, and energy storage. The ability of the coordination polymer to undergo reversible single-electron processes can enable it to sense various analytes, including cations, anions, and organic compounds. mdpi.com

The table below summarizes the key aspects of electrochemical studies on such coordination polymers.

| Electrochemical Technique | Parameter Investigated | Significance for this compound Coordination Polymers |

| Cyclic Voltammetry (CV) | Redox potentials, electron transfer kinetics | Characterizes the redox activity of the metal centers and the overall polymer. mdpi.com |

| Chronoamperometry | Current response to a potential step | Investigates the catalytic activity and reaction mechanisms. |

| Electrochemical Impedance Spectroscopy (EIS) | Impedance of the electrode-polymer interface | Provides insights into charge transfer resistance and capacitance. |

| Differential Pulse Voltammetry (DPV) | Peak currents at different potentials | Enhances sensitivity for trace analysis and sensor applications. |

Environmental Fate, Transport, and Degradation Pathways of Propylenediphosphonic Acid

Degradation Processes: Hydrolysis, Photolysis, and Biotransformation

The degradation of phosphonates in the environment can occur through abiotic pathways such as hydrolysis and photolysis, as well as biotic pathways like biotransformation by microorganisms.

Hydrolysis: The carbon-phosphorus (C-P) bond in phosphonates is chemically stable and resistant to hydrolysis under typical environmental conditions. researchgate.net While ester derivatives of phosphonic acids can be hydrolyzed to the corresponding acid, the C-P bond itself is not readily cleaved by water. nih.gov Therefore, abiotic hydrolysis is not considered a significant degradation pathway for propylenediphosphonic acid in the environment.

Biotransformation: Microbial degradation is a key process in the environmental breakdown of many phosphonates. researchgate.net Bacteria have evolved enzymatic pathways to cleave the stable C-P bond, allowing them to utilize phosphonates as a source of phosphorus or carbon. nih.gov The biodegradation of phosphonates can proceed via several pathways, often initiated by enzymes such as C-P lyases. researchgate.net The rate and extent of biotransformation are dependent on various factors, including the specific microbial communities present, nutrient availability, and environmental conditions like temperature and pH. While some phosphonates are readily biodegradable, others are more persistent. The biotransformation of this compound is likely to occur in soil and water environments, although its specific degradation rate and pathway are not well-documented.

Table 1: Overview of Degradation Processes for Phosphonates

| Degradation Process | Description | Significance for this compound (Inferred) |

|---|---|---|

| Hydrolysis | Cleavage of chemical bonds by reaction with water. | Considered to be a minor degradation pathway due to the stability of the C-P bond. |